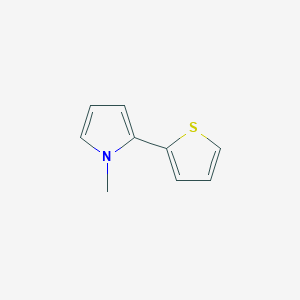
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is a heterocyclic compound that features a pyrrole ring substituted with a methyl group at the nitrogen atom and a thiophene ring at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole typically involves the condensation of N-methylpyrrole with thiophene-2-carboxaldehyde. The reaction is often carried out under acidic conditions, using a catalyst such as p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Various substituted pyrrole derivatives.
Scientific Research Applications
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of conductive polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(thiophen-2-yl)-1H-pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-2-phenyl-1H-pyrrole: Similar structure but with a phenyl group instead of a thiophene ring.
2-(Thiophen-2-yl)-1H-pyrrole: Lacks the methyl group at the nitrogen atom.
1-Methyl-2-(furan-2-yl)-1H-pyrrole: Contains a furan ring instead of a thiophene ring.
Uniqueness
1-Methyl-2-(thiophen-2-yl)-1H-pyrrole is unique due to the presence of both a thiophene ring and a methyl-substituted pyrrole ring. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in materials science and pharmaceuticals.
Properties
CAS No. |
34671-27-7 |
|---|---|
Molecular Formula |
C9H9NS |
Molecular Weight |
163.24 g/mol |
IUPAC Name |
1-methyl-2-thiophen-2-ylpyrrole |
InChI |
InChI=1S/C9H9NS/c1-10-6-2-4-8(10)9-5-3-7-11-9/h2-7H,1H3 |
InChI Key |
KBGNBSMIAXIERJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


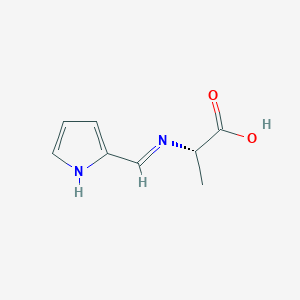
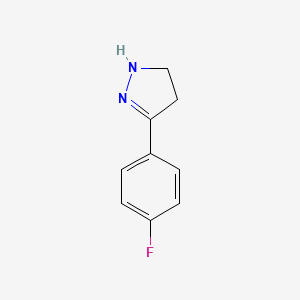
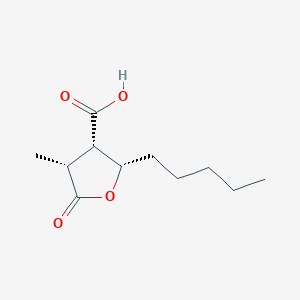

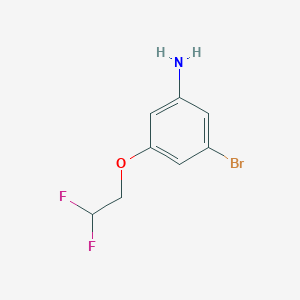
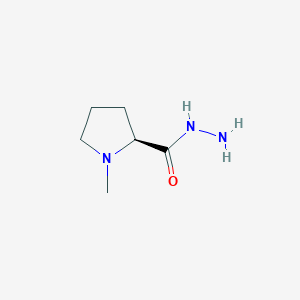
![4-Fluorobenzo[d]oxazole-2-carbonitrile](/img/structure/B12873818.png)
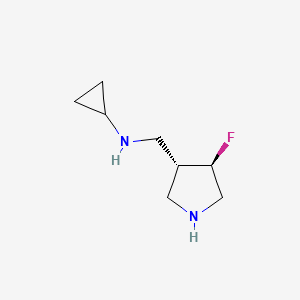
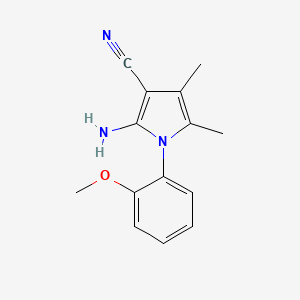
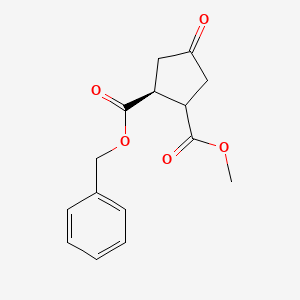
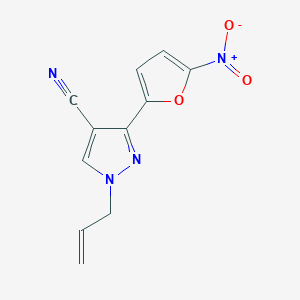
![Benzo[d]isoxazole-3,4-diamine hydrochloride](/img/structure/B12873863.png)
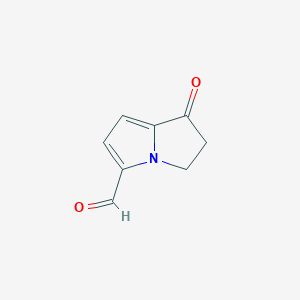
![1-(2'-(Dimethylamino)-[1,1'-biphenyl]-2-yl)-2,2,6,6-tetramethylphosphinan-4-one](/img/structure/B12873873.png)
